Ethyl 2-isobutyramidobenzoate Ethyl 2-isobutyramidobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10841001
InChI: InChI=1S/C13H17NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Ethyl 2-isobutyramidobenzoate

CAS No.:

Cat. No.: VC10841001

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-isobutyramidobenzoate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name ethyl 2-(2-methylpropanoylamino)benzoate
Standard InChI InChI=1S/C13H17NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)
Standard InChI Key IJLJGYLZERRALS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C

Introduction

Structural and Chemical Properties

Ethyl 2-isobutyramidobenzoate (IUPAC name: ethyl 2-(2-methylpropanamido)benzoate) consists of a benzoic acid core esterified with ethanol and functionalized with an isobutyramide group at the ortho position. The molecular formula is C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_3, yielding a molecular weight of 221.25 g/mol. Key structural features include:

  • Ester group: Enhances lipid solubility, influencing bioavailability and industrial applications .

  • Isobutyramido substituent: Introduces steric bulk and hydrogen-bonding capacity, which may modulate biological activity .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular Weight221.25 g/mol
Melting Point85–90°C (predicted)
Boiling Point290–295°C (extrapolated)
Solubility in WaterLow (<1 mg/mL)
LogP (Octanol-Water)2.8 (calculated)

Synthesis Pathways

While no direct synthesis protocols for ethyl 2-isobutyramidobenzoate are documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. For example, ethyl 2-aminobenzoate (search result 3) serves as a plausible precursor. A proposed synthesis involves:

  • Acylation of Ethyl 2-Aminobenzoate:

    • React ethyl 2-aminobenzoate with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

    C9H11NO2+(CH3)2CHCOClC12H15NO3+HCl\text{C}_9\text{H}_{11}\text{NO}_2 + (\text{CH}_3)_2\text{CHCOCl} \rightarrow \text{C}_{12}\text{H}_{15}\text{NO}_3 + \text{HCl}
    • Purification via vacuum distillation or recrystallization .

  • Alternative Route via Oxidative Esterification:

    • Adapting the method from CN103772225A (search result 2), p-dimethylamino benzaldehyde could be replaced with 2-nitrobenzaldehyde. Subsequent reduction of the nitro group to an amine, followed by acylation, would yield the target compound .

Applications in Industrial and Pharmaceutical Contexts

Ethyl 2-isobutyramidobenzoate’s potential uses are extrapolated from structurally related esters and amides:

Pharmaceutical Intermediate

  • Local Anesthetics: Analogous to ethyl 2-aminobenzoate, the isobutyramido derivative may serve as a precursor in synthesizing lidocaine-like compounds .

  • Anti-Inflammatory Agents: The amide group could enhance binding to cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

  • Herbicide Stabilizers: The ester moiety may improve the stability of herbicides under field conditions, as seen in ethyl benzoate derivatives .

Polymer Science

  • Monomer for Specialty Polymers: The aromatic and amide functionalities could contribute to thermally stable polyamides or polyesters .

Future Research Directions

  • Biological Activity Screening: Evaluate antimicrobial and anticancer properties using assays similar to those in PMC10974520 (search result 4).

  • Process Optimization: Scale-up synthesis using continuous-flow reactors to enhance yield and sustainability .

  • Environmental Impact Studies: Assess biodegradability and ecotoxicology to meet regulatory standards .

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